molecular formula C20H18FNO4 B2963940 1-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]cyclopropane-1-carboxamide CAS No. 2034235-90-8

1-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]cyclopropane-1-carboxamide

Cat. No.: B2963940
CAS No.: 2034235-90-8
M. Wt: 355.365
InChI Key: IBXXAGFGLBZPAQ-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]cyclopropane-1-carboxamide is a complex organic compound that features a cyclopropane ring, a fluorophenyl group, and two furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]cyclopropane-1-carboxamide typically involves multiple steps:

    Formation of the Cyclopropane Ring: This can be achieved through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.

    Introduction of the Fluorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction where a fluorobenzene derivative reacts with a suitable nucleophile.

    Attachment of the Furan Rings: The furan rings can be introduced through a Friedel-Crafts acylation reaction, where furan reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Carboxamide Group: This can be achieved through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]cyclopropane-1-carboxamide can undergo various types of chemical reactions:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents such as nitric acid or sulfuric acid.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes.

    Medicine: Possible applications as a pharmaceutical intermediate or active ingredient.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]cyclopropane-1-carboxamide would depend on its specific application. For example, if used as a pharmaceutical, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]cyclopropane-1-carboxamide
  • 1-(4-bromophenyl)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]cyclopropane-1-carboxamide

Uniqueness

1-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]cyclopropane-1-carboxamide is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties compared to its chloro- and bromo- counterparts. These differences can influence the compound’s reactivity, stability, and interactions with biological targets.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO4/c21-16-5-3-14(4-6-16)19(8-9-19)18(23)22-13-20(24,15-7-11-25-12-15)17-2-1-10-26-17/h1-7,10-12,24H,8-9,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBXXAGFGLBZPAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)F)C(=O)NCC(C3=COC=C3)(C4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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